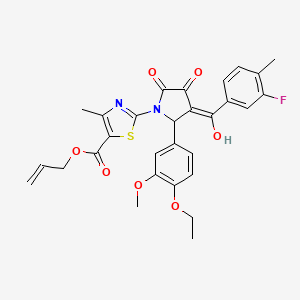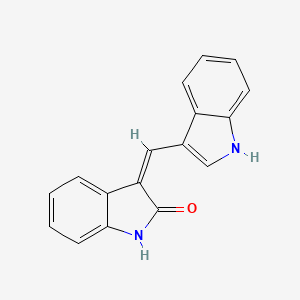
(3Z)-3-(1H-indol-3-ylmethylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a unique structure with an indole moiety linked to an indoline-2-one via a methylene bridge, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one typically involves the condensation of indole-3-carbaldehyde with indoline-2-one. This reaction is often catalyzed by acids or bases under reflux conditions. For instance, the use of glacial acetic acid and concentrated hydrochloric acid can facilitate the Fischer indole cyclization, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indoline-2-one, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: Indole derivatives, including 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one, have shown potential in biological studies due to their ability to interact with various biological targets .
Medicine: These compounds are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Industry: In the industrial sector, indole derivatives are used in the synthesis of dyes, pigments, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
- Indole-3-carbaldehyde
- Indoline-2-one
- 3-(2-Bromoethyl)indole
Comparison: 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one is unique due to its methylene bridge linking the indole and indoline-2-one moieties. This structure imparts distinct chemical and biological properties compared to its similar compounds. For instance, while indole-3-carbaldehyde is primarily used as a precursor in synthesis, 3-[(Z)-(1H-Indole-3-yl)methylene]indoline-2-one exhibits more complex biological activities .
Propriétés
Numéro CAS |
22813-81-6 |
|---|---|
Formule moléculaire |
C17H12N2O |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
(3Z)-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H12N2O/c20-17-14(13-6-2-4-8-16(13)19-17)9-11-10-18-15-7-3-1-5-12(11)15/h1-10,18H,(H,19,20)/b14-9- |
Clé InChI |
XCGXAWJRNVHWAI-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=CC=CC=C4NC3=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


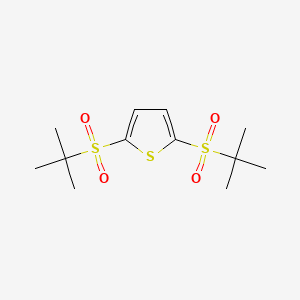
![2-(3,5-Dimethylpyrazol-1-yl)-9-(2-hydroxyethyl)-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14157535.png)
![Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14157555.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol](/img/structure/B14157556.png)
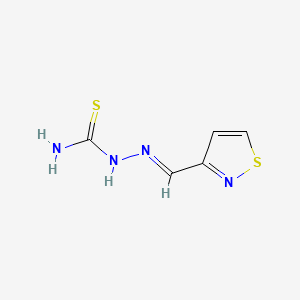


![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
![N'-[(1E)-1-(4-nitrophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14157583.png)
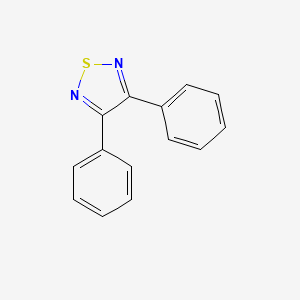
![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)

